molecular formula C12H17NOS B13625707 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B13625707
M. Wt: 223.34 g/mol
InChI Key: POSKGWGALQYQHT-UHFFFAOYSA-N
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Description

3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a complex organic compound featuring a thiophene ring, an isopropyl(methyl)amino group, and a prop-2-yn-1-ol moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves the condensation of thiophene derivatives with appropriate alkynes and amines. One common method includes the use of [Rh (COD)Cl]2 as the catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to its combination of a thiophene ring, an isopropyl(methyl)amino group, and a prop-2-yn-1-ol moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other thiophene derivatives and alkyne-containing compounds.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-[5-[[methyl(propan-2-yl)amino]methyl]thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C12H17NOS/c1-10(2)13(3)8-12-7-11(9-15-12)5-4-6-14/h7,9-10,14H,6,8H2,1-3H3

InChI Key

POSKGWGALQYQHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1=CC(=CS1)C#CCO

Origin of Product

United States

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